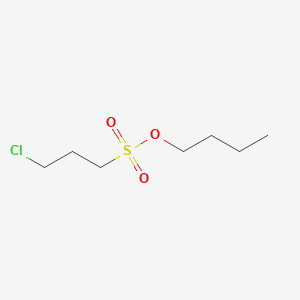
Butyl 3-chloropropylsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-chloropropylsulfonate (BCPS) is an organic compound that has been used in various scientific and industrial applications. BCPS is a colorless liquid that is soluble in water and organic solvents. It is used as a surfactant, a wetting agent, and an emulsifier in various industries. BCPS is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, BCPS is used in laboratory experiments to study the effects of various compounds on biological systems.
Aplicaciones Científicas De Investigación
Environmental Degradation and Analysis
Studies on the microbial degradation of polyfluoroalkyl chemicals underscore the environmental persistence and toxicological concerns associated with sulfonate derivatives. Research into the biodegradability of such compounds sheds light on their fate in environmental matrices and potential for accumulation in ecosystems (Liu & Avendaño, 2013). Moreover, advancements in analytical methods for detecting sulfonate esters and their derivatives in environmental and biomonitoring samples highlight the ongoing efforts to understand their distribution and impact (Munoz et al., 2019).
Pharmacological Applications
Research on sulfonamide inhibitors illustrates the pharmacological importance of sulfonate derivatives. These compounds play a crucial role in developing therapies for various conditions, including bacterial infections, cancer, and glaucoma (Gulcin & Taslimi, 2018). The versatility of sulfonate chemistry is evident in the synthesis and modification of active pharmaceutical ingredients (APIs), where control and analysis of alkyl esters of alkyl and aryl sulfonic acids are critical for ensuring safety and efficacy (Elder et al., 2008).
Materials Science
In materials science, sulfonate groups contribute to the development of nanofiltration membranes and other advanced materials. Chemical modification of polyethersulfone, a material widely used in filtration technologies, involves sulfonation to increase hydrophilicity and performance (Bruggen, 2009). This application underscores the significance of sulfonate chemistry in enhancing material properties for environmental and industrial applications.
Safety and Hazards
Propiedades
IUPAC Name |
butyl 3-chloropropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-2-3-6-11-12(9,10)7-4-5-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBOVFGBJXYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437523 |
Source


|
| Record name | Butyl 3-chloropropylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146475-47-0 |
Source


|
| Record name | Butyl 3-chloropropylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-propane-1-sulfonic acid butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)


![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)

![3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol](/img/structure/B28725.png)







